3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 1207557-48-9) is a boronic ester-functionalized heterocyclic compound with a partially hydrogenated pyrazolo[1,5-a]pyridine core. Its molecular formula is C₁₃H₁₇BN₂O₂, and it is primarily utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions for drug synthesis . The compound is typically stored under sealed refrigeration to preserve stability, reflecting the sensitivity of its pinacol boronic ester group to hydrolysis .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-16-8-6-5-7-11(10)16/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYURSTZWQWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743932 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160614-73-2 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate precursors under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: It can be used in biological studies to investigate enzyme mechanisms and interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, leading to various biological effects. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1610612-05-9): Core Structure: Fully aromatic pyrazolo[1,5-a]pyridine. Substituents: Boronic ester at position 3 and methyl carboxylate at position 3. Molecular Formula: C₁₅H₁₉BN₂O₄ (MW: 302.14).
Pyrazolo[1,5-a]pyrimidine Derivatives
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 1416437-27-8): Core Structure: Pyrazolo[1,5-a]pyrimidine (nitrogen-rich aromatic system). Substituents: Boronic ester at position 4. Molecular Formula: C₁₂H₁₆BN₃O₂ (MW: 269.10).
Triazolo[1,5-a]pyridine Derivatives
- 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2820191-06-6):
- Core Structure : Triazolo[1,5-a]pyridine with methyl groups at positions 2 and 6.
- Substituents : Boronic ester at position 5.
- Molecular Formula : C₁₄H₂₀BN₃O₂ (MW: 281.14).
- Key Difference : The triazole ring introduces additional nitrogen atoms, altering electronic properties and coordination behavior in catalytic reactions .
Pyrrolo[2,3-b]pyridine Derivatives
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 866545-91-7):
- Core Structure : Pyrrolo[2,3-b]pyridine with a tosyl protecting group.
- Substituents : Boronic ester at position 3.
- Molecular Formula : C₂₀H₂₄BN₃O₄S (MW: 421.20).
- Key Difference : The tosyl group enhances stability during synthesis but requires deprotection for further functionalization .
Biological Activity
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS No. 1160614-73-2) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{19}B_{O}_{3}, with a molecular weight of approximately 235.1 g/mol. The structure includes a tetrahydropyrazolo moiety linked to a dioxaborolane group, which may contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds containing boron often exhibit unique biological activities due to their ability to form stable complexes with various biomolecules. This section summarizes the biological activities associated with the compound .
1. Anticancer Activity
Studies have shown that pyrazolo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cell cycle regulation and apoptosis.
- Case Study : A study demonstrated that a related pyrazolo compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development in oncology treatments .
2. Antimicrobial Properties
Boronic acids and their derivatives have been noted for their antimicrobial properties:
- Activity Against Bacteria : Preliminary tests indicate that the compound may inhibit the growth of certain bacterial strains.
- Research Findings : In vitro studies showed that similar boron-containing compounds effectively disrupt bacterial cell wall synthesis .
3. Neuroprotective Effects
Recent research has explored the neuroprotective potential of heterocyclic compounds:
- Mechanism : The compound may exert protective effects against neurodegenerative conditions by modulating oxidative stress pathways.
- Findings : Animal models treated with pyrazolo derivatives demonstrated reduced neuroinflammation and improved cognitive functions .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
